1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole
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Overview
Description
1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization with the imidazole moiety. The synthetic route typically includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the 2,4-Dichlorobenzoyl Group: This step involves the acylation of the azetidine ring with 2,4-dichlorobenzoyl chloride in the presence of a base.
Attachment of the Imidazole Moiety: The final step involves the coupling of the azetidine derivative with imidazole under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The 2,4-dichlorobenzoyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole can be compared with other imidazole derivatives, such as:
Metronidazole: An antimicrobial agent used to treat infections.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Clotrimazole: An antifungal agent used to treat fungal infections.
The uniqueness of this compound lies in its specific structural features, such as the azetidine ring and the 2,4-dichlorobenzoyl group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-11-1-2-12(13(16)5-11)14(20)19-7-10(8-19)6-18-4-3-17-9-18/h1-5,9-10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNFQFEQCCBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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